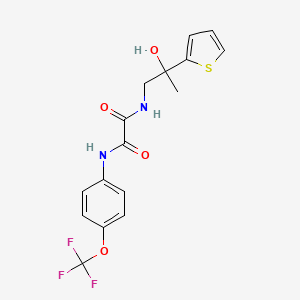

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as TPOXX, is a small molecule antiviral drug that was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of smallpox.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism Insights

One significant area of scientific research concerning this compound is its pharmacokinetics and metabolism. Studies have explored the pharmacokinetics and metabolism of related compounds, focusing on their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, investigations into selective androgen receptor modulators (SARMs) related to the compound have provided insights into ideal pharmacokinetic characteristics for propanamide derivatives, highlighting the importance of understanding molecular properties for drug development (Wu et al., 2006).

Catalytic Applications and Chemical Synthesis

Research has also been conducted on the catalytic applications of related compounds, particularly in coupling reactions. The use of oxalamide derivatives in copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides demonstrates the versatility of these compounds in facilitating chemical syntheses. This research highlights the potential for oxalamide derivatives in enhancing the efficiency of Goldberg amidation reactions, offering new pathways for the synthesis of aromatic and aliphatic primary amides (De et al., 2017).

Novel Synthetic Methodologies

Innovative synthetic methodologies involving oxalamide and related compounds have been developed. For example, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides presents a new approach to creating these compounds. This methodology underscores the significance of oxalamide derivatives in the synthesis of anthranilic acid derivatives, providing a high-yielding, operationally simple process (Mamedov et al., 2016).

Anticancer and Antiproliferative Activity

Another research avenue involves the exploration of sulfur-containing heterocyclic analogs, including thiophen derivatives, for their anticancer and antiproliferative activities. Studies have shown that certain thiophen analogs exhibit selectivity towards cancer cells, such as laryngeal cancer cells, offering insights into potential therapeutic applications. The molecular mechanisms underlying these effects, including the activation of antioxidant enzyme activity and induction of apoptosis, highlight the complex interactions at play (Haridevamuthu et al., 2023).

Antidepressant Potential

Furthermore, the synthesis and evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been investigated for their antidepressant activity. Research in this area suggests the potential therapeutic utility of thiophene-based compounds as antidepressant medications, highlighting the importance of chemical structure in determining biological activity (Mathew et al., 2014).

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4S/c1-15(24,12-3-2-8-26-12)9-20-13(22)14(23)21-10-4-6-11(7-5-10)25-16(17,18)19/h2-8,24H,9H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQLZHZMZALQSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2471835.png)

![(2S)-2-Amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate](/img/structure/B2471836.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2471841.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2471842.png)

![3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2471845.png)

![Benzyl 2-[4-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2471846.png)

![3-chloro-4-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2471848.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2471849.png)

![3-[1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2471852.png)